

3-Bromo-4-propoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-propoxybenzoic acid

Cat. No.: B185377

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Core Compound Identification and Properties

3-Bromo-4-propoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, which incorporates a bromine atom and a propoxy ether group on the benzoic acid framework, makes it a valuable intermediate. The carboxylic acid group serves as a reactive handle for derivatization into esters, amides, and other functional groups. The bromine atom and propoxy chain modulate the molecule's lipophilicity, electronic properties, and steric profile, which are critical parameters in designing molecules for specific biological targets.

All quantitative and identifying data for **3-Bromo-4-propoxybenzoic acid** are summarized in the table below for ease of reference.

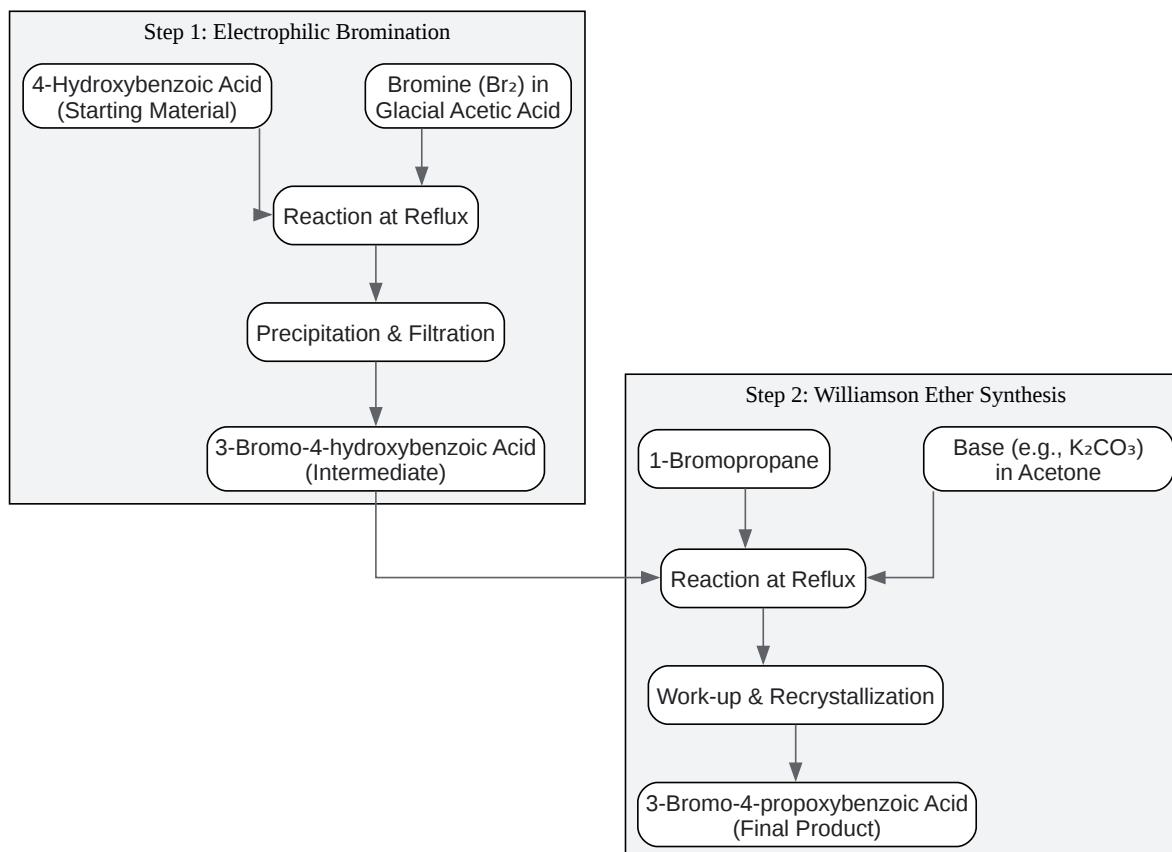
Property	Value
IUPAC Name	3-bromo-4-propoxybenzoic acid
CAS Number	849509-45-1 [1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃ [1] [2]
Molecular Weight	259.10 g/mol [1]
SMILES	O=C(O)C1=CC=C(OCCC)C(Br)=C1 [1] [2]
MDL Number	MFCD07185160 [1] [2]
Storage	Sealed in dry, 2-8°C [1]

Synthesis and Purification: A Validated Workflow

The synthesis of **3-Bromo-4-propoxybenzoic acid** is most effectively achieved via a two-step process. This route begins with the regioselective bromination of a readily available precursor, 4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group. This methodology is reliable, scalable, and utilizes standard laboratory techniques.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and purity, minimizing the formation of byproducts through controlled reaction conditions.



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Caption: Two-step synthesis of **3-Bromo-4-propoxybenzoic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

This protocol is adapted from established methods for the bromination of phenolic compounds. [3]

- **Dissolution:** In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 400 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.
- **Bromination:** While stirring vigorously, heat the solution to reflux. Separately, prepare a solution of 58 g (0.36 mol) of bromine in 60 mL of glacial acetic acid. Add the bromine solution dropwise to the refluxing reaction mixture. Causality Note: The dropwise addition to a boiling solution is crucial to maintain a steady reaction rate and prevent bumping and localized over-bromination.
- **Reaction:** Maintain the reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Precipitation:** After cooling to room temperature, pour the reaction mixture into 2 L of cold deionized water. A white precipitate of the product will form. Causality Note: The product is poorly soluble in water, leading to its precipitation upon changing the solvent system from organic to aqueous.
- **Isolation:** Collect the white solid by suction filtration and wash thoroughly with cold water to remove residual acetic acid and salts.
- **Purification:** Recrystallize the crude product from a minimal amount of hot glacial acetic acid or an ethanol/water mixture to yield purified 3-Bromo-4-hydroxybenzoic acid. Dry the crystals under vacuum. A typical yield is around 70%. [3]

Step 2: Synthesis of **3-Bromo-4-propoxybenzoic acid**

This step employs the Williamson ether synthesis, a robust method for forming ethers.

- **Setup:** To a 500 mL round-bottom flask, add the 3-Bromo-4-hydroxybenzoic acid (e.g., 21.7 g, 0.1 mol) synthesized in Step 1, 200 mL of acetone, and an excess of a weak base, such as potassium carbonate (e.g., 20.7 g, 0.15 mol).

- **Alkylation:** Add 1-bromopropane (e.g., 14.8 g, 0.12 mol) to the suspension. Causality Note: Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.
- **Reaction:** Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture and filter to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.
- **Extraction:** Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl to remove any unreacted base, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **3-Bromo-4-propoxybenzoic acid** can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate to yield the final product.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized **3-Bromo-4-propoxybenzoic acid**, a combination of spectroscopic methods is essential. The expected spectral data are as follows:

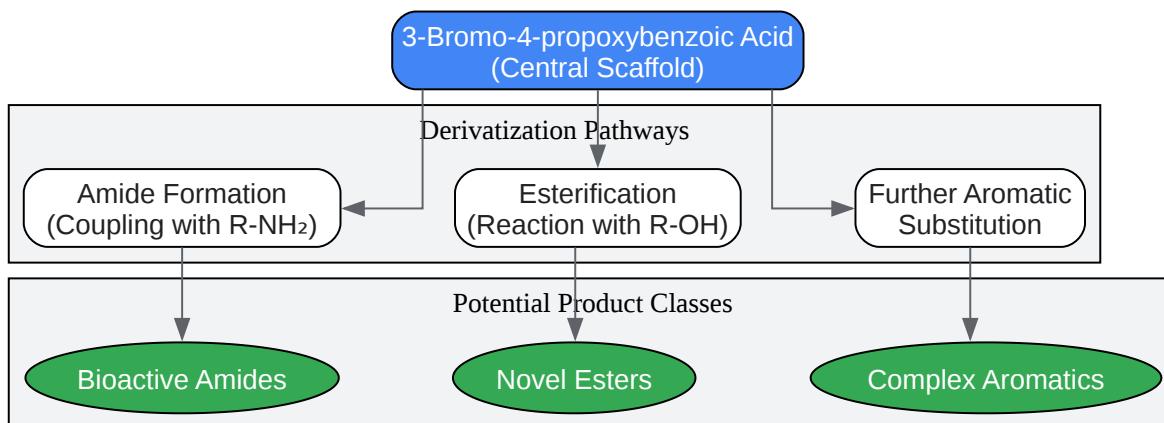
- **¹H NMR:** The spectrum should exhibit distinct signals for the three aromatic protons, with coupling patterns indicative of their positions. The propoxy group will show a triplet for the terminal methyl group (~1.0 ppm), a sextet for the internal methylene group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm).
- **FT-IR:** Key vibrational bands will confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm^{-1}), a sharp C=O stretch (~1680-1710 cm^{-1}), C-O stretching for the ether and acid, and a C-Br stretch in the fingerprint region.
- **Mass Spectrometry:** The mass spectrum will show a characteristic molecular ion peak (M^+) with an isotopic pattern typical for a molecule containing one bromine atom (^{19}Br and ^{81}Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

3-Bromo-4-propoxybenzoic acid is not typically an end-product but rather a crucial scaffold for building more complex molecules.^[4] Its utility stems from its unique combination of functional groups.

Role as a Synthetic Intermediate

The compound serves as a key building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.^[4] The carboxylic acid allows for the formation of amide bonds, a cornerstone of medicinal chemistry, by coupling with various amines to generate a library of derivatives for biological screening.



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Caption: Derivatization potential of the core scaffold.

Significance in Drug Discovery

While direct biological activity of this specific acid is not widely reported, its structural motifs are present in many bioactive molecules.^[5]

- **Scaffold for Kinase Inhibitors:** The benzoic acid scaffold is a common feature in anticancer agents, particularly kinase inhibitors.^[5] Derivatives can be designed to target specific

enzyme active sites.

- Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties.^[5] The lipophilic propoxy group can enhance membrane permeability, a key aspect of drug design.
- Antiparasitic and Antifungal Agents: Halogenated compounds, including those with bromine, have shown promise as antimicrobial agents.^[6] The bromine atom can participate in halogen bonding, a specific and directional interaction that can enhance binding affinity to a biological target.

The development of prodrugs is another key area where this molecule could be valuable. The carboxylic acid can be masked as an ester, which is later hydrolyzed in vivo to release the active parent drug, potentially improving bioavailability.^[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Bromo-4-propoxybenzoic acid** is not readily available, data from structurally similar compounds like 3-bromobenzoic acid and other halogenated aromatics provide a strong basis for hazard assessment.^[8]

Potential Hazards (based on analogous compounds):

Hazard Type	GHS Statement	Precaution
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust

Handling and Personal Protective Equipment (PPE):

- Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.^[9]

- Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
- Avoid generating dust.[10] In case of accidental skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]

Storage:

- Store in a tightly closed container in a cool, dry, and dark place.[1][10]
- Keep away from strong oxidizing agents.[9]

Conclusion

3-Bromo-4-propoxybenzoic acid is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for creating diverse molecular libraries. By understanding its fundamental properties, synthetic pathways, and potential applications as outlined in this guide, scientists can effectively leverage this compound to advance their research objectives.

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- To cite this document: BenchChem. [3-Bromo-4-propoxybenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185377#3-bromo-4-propoxybenzoic-acid-molecular-weight]

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